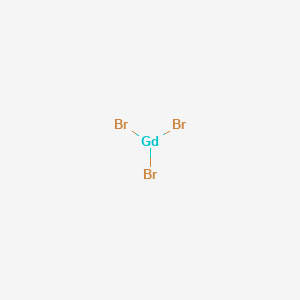
Gadolinium bromide (GdBr3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Gadolinium bromide (GdBr3) is a useful research compound. Its molecular formula is Br3Gd and its molecular weight is 397.0 g/mol. The purity is usually 95%.
The exact mass of the compound Gadolinium bromide (GdBr3) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Gadolinium bromide (GdBr3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gadolinium bromide (GdBr3) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Gadolinium bromide (GdBr3) is a compound of gadolinium, a rare earth element, and bromine. It has garnered interest in various fields, including medical imaging and therapeutic applications. This article explores the biological activity of GdBr3, focusing on its effects in biological systems, potential therapeutic uses, and associated risks.
GdBr3 is typically synthesized through the reaction of gadolinium oxide with hydrobromic acid. The compound is characterized by its high solubility in water and the ability to form complexes with various ligands, which enhances its biological activity.
1. Cellular Uptake and Cytotoxicity
Recent studies have investigated the cellular uptake of gadolinium compounds, including GdBr3, in various cell lines. For instance, Gd(III)-arylphosphonium complexes showed low cytotoxicity at therapeutically relevant concentrations in human glioblastoma multiforme (T98G) and glial (SVG p12) cell lines . These findings suggest that GdBr3 may also exhibit similar low toxicity levels, making it a potential candidate for further research as a theranostic agent.
| Cell Line | Cytotoxicity Level | Concentration |
|---|---|---|
| SVG p12 | Low | Therapeutic levels |
| T98G | Low | Therapeutic levels |
2. Relaxometric Properties
The relaxometric properties of gadolinium compounds are crucial for their application as MRI contrast agents. GdBr3's relaxivity can be influenced by its structure and the surrounding environment. A study on Gd-based metal-organic frameworks (MOFs) indicated that these compounds did not significantly alter cell cycle profiles or activate key signaling pathways in murine microglial BV-2 and human glioblastoma U251 cell lines . This suggests that GdBr3 may have a similar inert behavior in biological systems.
Case Study 1: Gadolinium Retention in Patients
A cohort study examined gadolinium concentrations in biological matrices from patients exposed to GBCAs. Results showed detectable levels in blood and urine, with no clinical signs of toxicity observed despite measurable accumulations . This raises concerns about long-term exposure to gadolinium compounds like GdBr3 and highlights the need for ongoing monitoring.
Case Study 2: Toxicity Assessment
A toxicity assessment of gadolinium compounds revealed that while some agents induced fibronectin expression and myofibroblast activation in vitro, others demonstrated negligible toxicity . This variability underscores the importance of evaluating each compound individually.
Properties
CAS No. |
13818-75-2 |
|---|---|
Molecular Formula |
Br3Gd |
Molecular Weight |
397.0 g/mol |
IUPAC Name |
gadolinium(3+);tribromide |
InChI |
InChI=1S/3BrH.Gd/h3*1H;/q;;;+3/p-3 |
InChI Key |
KGOKDPWKDBWITQ-UHFFFAOYSA-K |
SMILES |
Br[Gd](Br)Br |
Canonical SMILES |
[Br-].[Br-].[Br-].[Gd+3] |
Key on ui other cas no. |
13818-75-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Q1: What is the magnetic behavior of Gadolinium Tribromide at low temperatures?
A1: Gadolinium Tribromide (GdBr3) exhibits canted antiferromagnetism below 2 K. [] This means that the Gadolinium (Gd) ions align their magnetic moments in an antiparallel fashion, but with a slight canting or tilting, resulting in a small net magnetic moment perpendicular to the c-axis of its pseudohexagonal structure. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















